molecular formula C6H2Br2ClFO2S B1411028 2,6-Dibromo-3-fluorobenzenesulfonyl chloride CAS No. 1804931-94-9

2,6-Dibromo-3-fluorobenzenesulfonyl chloride

Cat. No. B1411028
CAS RN: 1804931-94-9
M. Wt: 352.4 g/mol
InChI Key: CSBITYDPEMXJEU-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzenesulfonyl chloride (DFBC) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. DFBC is a bromo-fluorobenzenesulfonyl chloride, which is a type of halogenated organic compound. It is used in a range of laboratory experiments, and its properties make it a useful tool for scientists.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, and it is also used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, 2,6-Dibromo-3-fluorobenzenesulfonyl chloride is used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds.

Mechanism of Action

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is a bromo-fluorobenzenesulfonyl chloride, which is a type of halogenated organic compound. The halogen group in 2,6-Dibromo-3-fluorobenzenesulfonyl chloride is responsible for its reactivity and its ability to act as a catalyst in organic reactions. The halogen group also helps to stabilize the molecule and increases its solubility in organic solvents.
Biochemical and Physiological Effects
2,6-Dibromo-3-fluorobenzenesulfonyl chloride has no known biochemical or physiological effects. It is not known to be toxic to humans or animals and is not known to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

2,6-Dibromo-3-fluorobenzenesulfonyl chloride has several advantages for laboratory experiments. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. It is also a relatively inexpensive compound and is easy to obtain. Additionally, 2,6-Dibromo-3-fluorobenzenesulfonyl chloride is a versatile compound that can be used in a variety of laboratory experiments. However, 2,6-Dibromo-3-fluorobenzenesulfonyl chloride also has some limitations. It is not very stable and can decompose over time, and it can also react with other compounds in the reaction mixture.

Future Directions

In the future, 2,6-Dibromo-3-fluorobenzenesulfonyl chloride could be used to synthesize a variety of new compounds, including pharmaceuticals and other bioactive compounds. Additionally, 2,6-Dibromo-3-fluorobenzenesulfonyl chloride could be used to catalyze a variety of organic reactions. Additionally, further research could be conducted to explore the potential applications of 2,6-Dibromo-3-fluorobenzenesulfonyl chloride in other areas, such as materials science. Finally, further research could be conducted to explore the potential toxicity of 2,6-Dibromo-3-fluorobenzenesulfonyl chloride and to develop methods to reduce its toxicity.

properties

IUPAC Name

2,6-dibromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBITYDPEMXJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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